molecular formula C14H20N2O B8692874 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine

Cat. No.: B8692874
M. Wt: 232.32 g/mol
InChI Key: APYSJZRHXKSRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural products and synthetic analogs. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with morpholine in the presence of a suitable catalyst. One common method is the reductive amination of 1,2,3,4-tetrahydroisoquinoline with morpholine using sodium triacetoxyborohydride as a reducing agent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. It is known to interact with dopamine receptors and inhibit the formation of free radicals, thereby exerting neuroprotective effects. The compound also modulates the activity of various enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.

    N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Demonstrates significant neuroprotective activity

Uniqueness

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

4-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)morpholine

InChI

InChI=1S/C14H20N2O/c1-2-4-13-12(3-1)5-6-15-14(13)11-16-7-9-17-10-8-16/h1-4,14-15H,5-11H2

InChI Key

APYSJZRHXKSRTL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)CN3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Morpholin-4-ylmethyl-1,2,3,4-tetrahydro-isoquinoline was synthesized by a similar fashion as shown in Example 3-76a, except that in Step 1, phenethylamine was used to replace 2-(3-methoxy-phenyl)-ethylamine, and that in the first part of Step 3, morpholin was used to replace sodium methoxide as the nucleophile. The crude product was used directly in the next coupling step without further purification.
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